For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tixocortol-d4
This technical guide provides a comprehensive overview of Tixocortol-d4, focusing on its chemical structure, properties, and the biological activities of its parent compound, Tixocortol pivalate. It is intended for professionals in research and drug development who require detailed technical information.
Introduction to Tixocortol-d4
Tixocortol-d4 is the deuterated form of Tixocortol, a synthetic corticosteroid. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes Tixocortol-d4 an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of its non-deuterated counterpart, Tixocortol or its common prodrug form Tixocortol pivalate, in biological matrices.
Tixocortol pivalate, the pivalate thioester of Tixocortol, is a locally active anti-inflammatory agent with properties similar to hydrocortisone.[1][2] It is classified as a Coopman Group A corticosteroid and is used topically to treat inflammatory conditions such as rhinitis, pharyngitis, and ulcerative colitis.[3][4][5] A key characteristic of Tixocortol pivalate is its lack of systemic glucocorticoid effects, which is attributed to its rapid and extensive metabolism into inactive compounds.[2][6]
This guide will focus on the chemical and biological characteristics of the parent compounds, Tixocortol and Tixocortol pivalate, to provide the foundational knowledge relevant to the use of Tixocortol-d4 in research settings.
Chemical Identity and Structure
Tixocortol is a 21-thiol derivative of hydrocortisone.[4][7] The active form used in formulations is typically Tixocortol pivalate, where the thiol group is esterified with pivalic acid. The deuteration in Tixocortol-d4 is typically on the pivalate group or another metabolically stable position to ensure it behaves chromatographically like the analyte of interest while being distinguishable by mass.
The chemical structure of Tixocortol pivalate is S-(11β,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate.[1]
Table 1: Chemical Properties and Identifiers
| Property | Tixocortol | Tixocortol Pivalate |
| Molecular Formula | C21H30O4S[8] | C26H38O5S[9] |
| Molar Mass | 378.53 g/mol [10] | 462.64 g/mol [1] |
| CAS Number | 61951-99-3[4] | 55560-96-8[1] |
| IUPAC Name | (11β)-11,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione[10] | S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate[9] |
| Synonyms | Tixocortolum, 11beta,17-dihydroxy-21-sulfanylpregn-4-ene-3,20-dione[4] | Pivalone, JO-1016, Tixocortol 21-pivalate[9] |
Pharmacological Properties and Biological Activity
Tixocortol pivalate exerts its anti-inflammatory effects locally. Its biological activity is linked to its affinity for glucocorticoid receptors and its ability to modulate inflammatory pathways.
Table 2: Quantitative Pharmacological Data
| Parameter | Value | Compound | Cell/System | Reference |
| Relative Affinity for Dexamethasone Receptor | 0.16 | Tixocortol pivalate | Mouse thymocytes | [11] |
| Relative Affinity for Dexamethasone Receptor | 0.065 | Tixocortol | Mouse thymocytes | [11] |
| Inhibition of PGE2 Secretion (at 10⁻⁶ M) | 38-55% | Tixocortol pivalate | Rat renomedullary interstitial cells | [11] |
| Cyclooxygenase Inhibition (IC50) | 19.6 µM | Tixocortol pivalate | Rabbit platelets | [12] |
Mechanism of Action
Tixocortol acts as a glucocorticoid receptor agonist.[4] Upon binding, the receptor complex translocates to the nucleus to regulate gene expression, leading to anti-inflammatory effects. Uniquely among corticosteroids, Tixocortol pivalate has also been shown to directly inhibit the cyclooxygenase (COX) pathway, reducing the synthesis of pro-inflammatory prostanoids like prostaglandins.[12] Its lack of systemic activity is due to rapid metabolism in the liver and red blood cells into metabolites with no affinity for glucocorticoid receptors.[5][6]
Metabolic Pathways
The defining characteristic of Tixocortol pivalate is its rapid and extensive biotransformation into inactive metabolites, which prevents systemic side effects.[6] Unchanged Tixocortol pivalate is not detected in urine.[6] Major metabolic transformations include:
-
Reduction of the 3-keto, delta 4 system.
-
Reduction of the C-20 carbonyl group.
-
Oxidation of the C-11 alcohol.
-
Cleavage of the side chain at C-17.
-
Transformation of the C-21 thiol ester into methylthio, methylsulfinyl, and methylsulfonyl derivatives.[6]
-
Reductive cleavage of the C-21-S bond.[6]
The resulting metabolites have no affinity for glucocorticoid receptors and are excreted as sulfo- and glucurono-conjugates.[6]
Key Experimental Protocols
Analysis of Tixocortol Pivalate Metabolites in Human Urine
This protocol was designed to identify the metabolic fate of Tixocortol pivalate in vivo.[6]
-
Subject Dosing : Two healthy male volunteers received a single 2-g oral dose of 14C-labeled Tixocortol pivalate as an oral suspension.
-
Sample Collection : Urine samples were collected from the subjects.
-
Hydrolysis : Collected urine was treated to hydrolyze the sulfo- and glucurono-conjugates, releasing the neutral steroid metabolites.
-
Purification and Isolation : The neutral steroid fraction was purified and metabolites were isolated using normal phase High-Pressure Liquid Chromatography (HPLC).
-
Structural Identification : The structure of the isolated metabolites was determined using Desorption Chemical Ionization/NH3 and Electron Impact/Direct Line Introduction Mass Spectrometry (MS).
-
Receptor Binding Assay : Isolated metabolites were tested in vitro for their binding affinity to glucocorticoid receptors to confirm their lack of biological activity.
Guinea Pig Maximization Test (GPMT) for Contact Sensitization
This protocol assesses the potential of a substance to cause skin sensitization and is based on OECD Guideline 406.[13]
-
Induction Phase : Guinea pigs are exposed to the test substance (Tixocortol pivalate) through intradermal injections and subsequent topical application to induce an immune response. A multiple-dose design is used to evaluate dose-response relationships.
-
Control Group : A control group is treated with the vehicle only to provide a baseline for comparison.
-
Challenge Phase : After a rest period (10-14 days), both the test and control groups are challenged with a topical application of Tixocortol pivalate at a non-irritating concentration.
-
Elicitation and Scoring : The application sites are observed for signs of allergic contact dermatitis (e.g., erythema, edema) at 24 and 48 hours post-challenge. Reactions are scored based on their severity.
-
Data Analysis : The incidence and severity of skin reactions in the test group are compared to the control group using statistical methods (e.g., logistic regression analysis) to determine if sensitization occurred.[13]
Applications in Research and Drug Development
-
Internal Standard : The primary application of Tixocortol-d4 is as an internal standard in bioanalytical methods, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Its use allows for the accurate quantification of Tixocortol pivalate in complex biological samples (e.g., plasma, urine, tissue) by correcting for variations in sample preparation and instrument response.
-
Pharmacokinetic Studies : Tixocortol-d4 is essential for preclinical and clinical pharmacokinetic studies of Tixocortol pivalate to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Allergy Research : The parent compound, Tixocortol pivalate, is used as a screening marker for diagnosing contact allergies to Group A corticosteroids.[3][14] Research in this area helps in understanding cross-reactivity patterns among different steroids.[13]
References
- 1. Tixocortol pivalate - Wikipedia [en.wikipedia.org]
- 2. Tixocortol pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.smartpractice.com [blog.smartpractice.com]
- 4. Tixocortol | C21H30O4S | CID 162955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isolation and identification of major metabolites of tixocortol pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GSRS [precision.fda.gov]
- 9. Tixocortol Pivalate | C26H38O5S | CID 15052414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tixocortol - Wikipedia [en.wikipedia.org]
- 11. Affinity of tixocortol pivalate (JO 1016), tixocortol, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tixocortol pivalate contact allergy in the GPMT: frequency and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical relevance of tixocortol pivalate-positive patch tests and questionable bioequivalence of different hydrocortisone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
